Divergent Inhibition Potency by Hydroxymethyl Position
The des-benzyl 3-(hydroxymethyl)piperidine-3,4,5-triol scaffold establishes a baseline for 3-substituted iminosugar activity. (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol inhibits Bacillus stearothermophilus α-D-glucosidase with an IC50 of 93 µM [1]. This is in contrast to the 2-hydroxymethyl analog deoxynojirimycin (DNJ), which inhibits the same enzyme with an IC50 typically in the sub-micromolar range (e.g., ~0.3 µM for rat intestinal sucrase) [2]. While the N-benzyl group on the target compound is expected to further modify potency, this class-level inference demonstrates that the 3-hydroxymethyl substitution pattern yields a fundamentally different inhibition baseline than the classic 2-substituted iminosugars, making the compound a distinct chemotype for screening libraries.
| Evidence Dimension | α-D-glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; anticipated to differ from 2-substituted analogs based on scaffold class data |
| Comparator Or Baseline | (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol: IC50 = 93 µM; Deoxynojirimycin (2-hydroxymethyl): IC50 ~0.3 µM |
| Quantified Difference | ~310-fold difference between des-benzyl 3-hydroxymethyl and des-benzyl 2-hydroxymethyl scaffolds |
| Conditions | In vitro enzyme inhibition assay using α-D-glucosidase from Bacillus stearothermophilus (3-substituted) and rat intestinal sucrase (2-substituted) |
Why This Matters
This demonstrates that the 3-hydroxymethyl scaffold has a distinct structure-activity relationship, preventing interchangeability with 2-substituted analogs in enzyme inhibition studies.
- [1] Simone, M. I., et al. (2012). Tetrahedron: Asymmetry, 23(5), 401–408. View Source
- [2] Junge, B., et al. (1996). α-Glucosidase inhibitors. In: Kuhlmann, J., Puls, W. (eds) Oral Antidiabetics. Handbook of Experimental Pharmacology, vol 119. Springer, Berlin, Heidelberg. View Source
